molecular formula C12H17F2N3 B13194386 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane

7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane

Cat. No.: B13194386
M. Wt: 241.28 g/mol
InChI Key: NJKJHEFABOPPFA-UHFFFAOYSA-N
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Description

7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane is a synthetic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves several steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the fluorination of pyrazole derivatives using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile at elevated temperatures (e.g., 90°C) has been reported . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex spirocyclic structures.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination of pyrazole derivatives can lead to the formation of novel fluorinated pyrazole systems .

Scientific Research Applications

7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s metabolic stability, bioavailability, and binding affinity to target proteins . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its spirocyclic structure and the specific arrangement of fluorine atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H17F2N3

Molecular Weight

241.28 g/mol

IUPAC Name

7,7-difluoro-3-(1-methylpyrazol-4-yl)-2-azaspiro[3.5]nonane

InChI

InChI=1S/C12H17F2N3/c1-17-7-9(6-16-17)10-11(8-15-10)2-4-12(13,14)5-3-11/h6-7,10,15H,2-5,8H2,1H3

InChI Key

NJKJHEFABOPPFA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C3(CCC(CC3)(F)F)CN2

Origin of Product

United States

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